molecular formula C9H19NO2 B2923096 3-(1-Amino-2-methylpropan-2-yl)oxan-3-ol CAS No. 1522661-31-9

3-(1-Amino-2-methylpropan-2-yl)oxan-3-ol

Cat. No.: B2923096
CAS No.: 1522661-31-9
M. Wt: 173.256
InChI Key: SINSWHPDTBKQCH-UHFFFAOYSA-N
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Description

3-(1-Amino-2-methylpropan-2-yl)oxan-3-ol is an organic compound with the molecular formula C9H19NO2 and a molecular weight of 173.25 g/mol . This compound is known for its unique structure, which includes an oxane ring substituted with an amino group and a methyl group. It is used in various scientific and industrial applications due to its chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method for synthesizing 3-(1-Amino-2-methylpropan-2-yl)oxan-3-ol involves the reaction of 2-methylpropan-2-amine with an appropriate oxane derivative under controlled conditions . The reaction typically requires a catalyst and is conducted at a specific temperature and pressure to ensure the desired product is obtained.

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale chemical reactors where the reactants are combined in precise ratios. The reaction conditions, such as temperature, pressure, and pH, are carefully monitored to maximize yield and purity .

Chemical Reactions Analysis

Types of Reactions

3-(1-Amino-2-methylpropan-2-yl)oxan-3-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenated compounds, acids.

Major Products Formed

The major products formed from these reactions include various oxane derivatives, amine derivatives, and substituted oxanes .

Scientific Research Applications

3-(1-Amino-2-methylpropan-2-yl)oxan-3-ol is utilized in several scientific research fields:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Employed in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(1-Amino-2-methylpropan-2-yl)oxan-3-ol involves its interaction with specific molecular targets, such as enzymes and receptors. The amino group can form hydrogen bonds and ionic interactions with these targets, influencing their activity and function. The oxane ring provides structural stability and can participate in various chemical reactions .

Properties

IUPAC Name

3-(1-amino-2-methylpropan-2-yl)oxan-3-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H19NO2/c1-8(2,6-10)9(11)4-3-5-12-7-9/h11H,3-7,10H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SINSWHPDTBKQCH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CN)C1(CCCOC1)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H19NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

173.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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